molecular formula C15H20ClNO3S B2355231 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1903542-51-7

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2355231
CAS No.: 1903542-51-7
M. Wt: 329.84
InChI Key: RKTOPHFJWUHNCV-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by the presence of a chloro group, a methoxy group, and a benzamide moiety, along with a tetrahydropyran-4-yl thioethyl side chain. This compound is used in the synthesis of more complex molecules and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and tetrahydro-2H-pyran-4-thiol.

    Formation of Amide Bond: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with tetrahydro-2H-pyran-4-thiol to form the thioester intermediate.

    Amidation: The thioester intermediate is then reacted with an amine, typically under basic conditions, to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It is a valuable building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure but with a sulfamoylphenyl group instead of a tetrahydropyran-4-yl thioethyl group.

    5-chloro-2-methoxy-N-(2-(4-nitrophenyl)ethyl)benzamide: Similar structure but with a nitrophenyl group instead of a tetrahydropyran-4-yl thioethyl group.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide lies in its specific side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-19-14-3-2-11(16)10-13(14)15(18)17-6-9-21-12-4-7-20-8-5-12/h2-3,10,12H,4-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTOPHFJWUHNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCSC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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